3,3-Dimethyl-1-(pyridin-4-yl)butan-2-one
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Overview
Description
3,3-Dimethyl-1-(pyridin-4-yl)butan-2-one is an organic compound with the molecular formula C₁₁H₁₅NO and a molecular weight of 177.25 g/mol . It is characterized by a pyridine ring attached to a butanone structure with two methyl groups at the third carbon position . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-(pyridin-4-yl)butan-2-one typically involves the reaction of 4-pyridylmethyl bromide with 3,3-dimethylbutan-2-one in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like acetonitrile under reflux conditions . The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1-(pyridin-4-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
3,3-Dimethyl-1-(pyridin-4-yl)butan-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1-(pyridin-4-yl)butan-2-one involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects . The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- 3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one
- 3,3-Dimethyl-1-(pyrrolidin-1-yl)butan-2-amine hydrochloride
Uniqueness
3,3-Dimethyl-1-(pyridin-4-yl)butan-2-one is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties . This makes it valuable for various research and industrial applications .
Properties
IUPAC Name |
3,3-dimethyl-1-pyridin-4-ylbutan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-11(2,3)10(13)8-9-4-6-12-7-5-9/h4-7H,8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHLKBBIYRNFVSS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CC1=CC=NC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20285690 |
Source
|
Record name | 3,3-dimethyl-1-(pyridin-4-yl)butan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20285690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6311-86-0 |
Source
|
Record name | NSC42640 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42640 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,3-dimethyl-1-(pyridin-4-yl)butan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20285690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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